4-(Hexylamino)benzonitrile

Medicinal Chemistry Target Binding Structure-Activity Relationship

4-(Hexylamino)benzonitrile (CAS 226917-75-5) is a para-substituted aniline derivative with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol. It belongs to the class of N-alkyl-4-aminobenzonitriles, characterized by an electron-donating hexylamino group conjugated with an electron-withdrawing cyano group on a benzene ring.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B8659105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexylamino)benzonitrile
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCCCCCNC1=CC=C(C=C1)C#N
InChIInChI=1S/C13H18N2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,15H,2-5,10H2,1H3
InChIKeyMPHYCAAMCXFCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hexylamino)benzonitrile Procurement Specifications: Molecular Identity and Physicochemical Baseline


4-(Hexylamino)benzonitrile (CAS 226917-75-5) is a para-substituted aniline derivative with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . It belongs to the class of N-alkyl-4-aminobenzonitriles, characterized by an electron-donating hexylamino group conjugated with an electron-withdrawing cyano group on a benzene ring. This donor–acceptor architecture imparts a dipole moment that has been exploited in the design of intramolecular charge-transfer (ICT) probes and liquid-crystalline materials. The compound is commercially available at standard purity levels (e.g., 95%) with batch-specific analytical documentation (NMR, HPLC, GC) , but published head-to-head quantitative performance data against closest structural analogs are notably sparse in the open literature.

Why Generic Substitution of 4-(Hexylamino)benzonitrile Is Not Advisable Without Quantitative Verification


Within the 4-aminobenzonitrile series, even minor alterations to the N-alkyl chain length or substitution pattern can induce profound changes in lipophilicity (logP), conformational flexibility, and electronic polarization, which in turn modulate target binding, mesophase stability, and spectroscopic behaviour [1]. The hexyl chain in 4-(Hexylamino)benzonitrile occupies a specific hydrophobic window: shorter chains (e.g., methyl, ethyl) may lack sufficient membrane permeability or liquid-crystal phase stability, while longer chains (e.g., octyl, decyl) risk exceeding optimal logP thresholds or promoting unwanted smectic phases. Consequently, arbitrary replacement with a non-equivalent analog without verifying the quantitative impact on the property of interest—be it an IC50 value, a nematic-to-isotropic transition temperature, or a charge-transfer emission wavelength—can invalidate experimental reproducibility and compromise device or assay performance.

Quantitative Differentiation Evidence for 4-(Hexylamino)benzonitrile Against Closest Analogs


Comparative Bioactivity Profiles of 4-(Hexylamino)benzonitrile vs. Chain-Length Analogs Are Not Publicly Available

Despite extensive database mining across BindingDB, ChEMBL, and PubChem, no curated bioactivity data (IC50, EC50, Ki) unambiguously assigned to 4-(Hexylamino)benzonitrile were identified. Several BindingDB entries with superficially matching name fragments were verified and found to correspond to different chemical entities (e.g., BDBM50025002 is 2′-5′ oligoadenylate, not a small-molecule benzonitrile). Consequently, no direct head-to-head or cross-study-comparable binding/functional data can be presented for this compound vs. its N-methyl, N-ethyl, N-butyl, or N-octyl analogs.

Medicinal Chemistry Target Binding Structure-Activity Relationship

Physicochemical Differentiation: Calculated logP of 4-(Hexylamino)benzonitrile vs. Shorter N-Alkyl Homologs

Using the fragment-based cLogP method, 4-(Hexylamino)benzonitrile has an estimated cLogP of approximately 4.2–4.5, substantially higher than the 4-methylamino analog (cLogP ≈ 1.9–2.2) and the 4-ethylamino analog (cLogP ≈ 2.5–2.8). This difference of over two log units translates to roughly 100-fold higher predicted partitioning into octanol versus water, which is critical for applications where passive membrane permeability or reversed-phase chromatographic retention must be precisely controlled. The alkyl chain contribution follows a well-established additivity principle, but the specific hexyl increment has not been experimentally validated for this scaffold in a published comparative study.

Lipophilicity Druglikeness Physicochemical Profiling

Liquid-Crystalline Property Gap: Absence of Published Transition Temperatures for 4-(Hexylamino)benzonitrile

The broader class of 4-substituted benzonitriles has been studied for positive dielectric anisotropy in nematic liquid-crystal mixtures, with the cyano group serving as a polar terminal unit. The seminal paper by Titov et al. (1975) [1] reports transition temperatures and dielectric constants for a series of 4-substituted benzonitriles, but the specific N-hexylamino congener is not included in the dataset. Patents such as US5858271 describe liquid-crystal compositions containing 4-substituted benzonitriles as a first component, yet do not disclose quantitative thermal data for the N-hexyl derivative. Therefore, the melting point, clearing point, and dielectric anisotropy (Δε) of 4-(Hexylamino)benzonitrile remain unpublished, preventing a data-driven comparison with 4-cyano-4′-pentylbiphenyl (5CB) or other benchmark mesogens.

Liquid Crystals Mesophase Stability Dielectric Anisotropy

Spectroscopic Differentiation: Excited-State Dipole Moment Trends in 4-(Dialkylamino)benzonitriles Provide Only Indirect Guidance

Schuddeboom et al. (1992) [1] demonstrated that increasing the N-alkyl chain length in 4-(dialkylamino)benzonitriles leads to systematic increases in excited-state dipole moment (μ_e) in nonpolar solvents, from ~14 D for dimethylamino to ~18 D for dihexylamino derivatives in cyclohexane. While this trend is mechanistically grounded in the enhanced charge separation with larger alkyl groups, it is critical to note that the study examined symmetrical dialkylamino compounds, not the unsymmetrical mono-N-hexylamino target compound. Extrapolation to 4-(Hexylamino)benzonitrile is class-level inference only; the mono-alkyl species may exhibit different conformational dynamics and hydrogen-bonding capabilities that alter its ICT behaviour relative to the dialkyl series.

Photophysics Intramolecular Charge Transfer Fluorescence

Evidence-Linked Application Scenarios for 4-(Hexylamino)benzonitrile


Building Block for Diversity-Oriented Synthesis Requiring Defined Lipophilicity

The hexyl chain confers a calculated logP in the 4.2–4.5 range, which places 4-(Hexylamino)benzonitrile in a useful lipophilicity window for constructing compound libraries where membrane permeability is desired but excessive hydrophobicity must be avoided. Its secondary amine and nitrile groups provide two orthogonal handles for further derivatization (e.g., amide coupling, tetrazole formation, or reduction to the benzylamine). Procurement of this specific chain-length variant is warranted when a medicinal chemistry programme has empirically identified the C6 alkyl group as optimal in a prior SAR campaign, even in the absence of published comparative data.

Intramolecular Charge-Transfer (ICT) Probe Development

The donor–acceptor topology of 4-(Hexylamino)benzonitrile—analogous to the well-studied 4-(dimethylamino)benzonitrile (DMABN)—makes it a candidate for investigating dual fluorescence and twisted intramolecular charge-transfer (TICT) phenomena. Researchers seeking to extend TICT studies to N-monoalkyl systems, where N–H hydrogen bonding may compete with charge-transfer state formation, can use this compound to probe the interplay between solvent polarity, alkyl chain length, and excited-state dynamics. Direct photophysical characterization (steady-state and time-resolved fluorescence, TRMC) is essential and should be performed on the purchased batch.

Liquid-Crystal Mixture Component (Exploratory)

Based on the class-level precedent of 4-substituted benzonitriles exhibiting positive dielectric anisotropy, 4-(Hexylamino)benzonitrile may be evaluated as a dopant or host in nematic liquid-crystal formulations. The hexylamino tail is expected to promote nematic phase stability over smectic phases relative to longer alkyl homologs, but this has not been experimentally confirmed. Procurement for this application should be accompanied by a request for differential scanning calorimetry (DSC) and polarized optical microscopy (POM) data from the vendor, or by an in-house mesophase characterization prior to formulation use.

Chromatographic Method Development and LogP Reference Standard

The substantial calculated logP difference between 4-(Hexylamino)benzonitrile (cLogP ~4.3) and its N-methyl analog (cLogP ~2.0) positions the compound as a candidate retention-time marker for reversed-phase HPLC method development targeting moderately lipophilic analytes. Its UV-active benzonitrile chromophore facilitates detection. Laboratories requiring a homologous series of N-alkyl-4-aminobenzonitriles for column calibration may purchase the C6 member to fill a specific hydrophobicity gap that the shorter-chain analogs cannot cover.

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